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Compound of Interest

Compound Name: R0O6889678
Cat. No.: B8618541
Get Quote

HBV Capsid Assembly Modulator (Class Il / CAM-A)

Executive Summary

R0O6889678 is a potent, small-molecule Capsid Assembly Modulator (CAM) belonging to the
Heteroaryldihydropyrimidine (HAP) class. Unlike Nucleos(t)ide Analogues (NAs) that target the
viral polymerase, RO6889678 targets the Hepatitis B Virus (HBV) core protein (Cp), disrupting
the assembly of the viral capsid.

Classified as a Class Il (CAM-A) modulator, RO6889678 induces the formation of aberrant,
non-functional capsid polymers, thereby preventing the encapsidation of pre-genomic RNA
(pgRNA) and halting viral replication. Its profile is characterized by significant hepatocyte
enrichment (approx.[1][2][3][4] 78-fold) and a complex metabolic interaction involving CYP3A4
and UGT enzymes.[5]

Chemical & Structural Identity

R0O6889678 is a highly substituted HAP derivative designed to optimize binding affinity to the
HBV core protein while maximizing liver accumulation.
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Chemical Name: (3S)-4-[[(4R)-4-(2-chloro-4-fluorophenyl)-5-methoxycarbonyl-2-(1,3-thiazol-
2-yl)-1,4-dihydropyrimidin-6-ylJmethyllmorpholine-3-carboxylic acid.

Molecular Formula: C21H20CIFN4O5S[6][7]

Core Scaffold: Dihydropyrimidine (HAP).[8][9]

Key Structural Features:

o C4-Aryl Group: 2-chloro-4-fluorophenyl moiety essential for hydrophobic interaction within
the Cp binding pocket.

o C2-Thiazole: Enhances binding specificity and metabolic stability.

o Morpholine-3-carboxylic acid tail: Crucial for solubility and likely contributes to the active
transport/retention in hepatocytes (OATP substrate potential).

Molecular Mechanism of Action

The antiviral efficacy of RO6889678 stems from its ability to allosterically modulate the
quaternary structure of the HBV core protein.

Primary Target: The Cp Dimer Interface

The HBV capsid is constructed from 120 dimers of the core protein (Cp). RO6889678 binds to
a hydrophobic pocket located at the dimer-dimer interface.

» Binding Kinetics: The molecule wedges itself between adjacent dimers during the nucleation
phase of assembly.

 Allosteric Shift: Binding induces a conformational change in the Cp dimer, increasing the
association energy between subunits.

Class Il Modulation (CAM-A)

As a HAP derivative, RO6889678 acts as a Class Il modulator (CAM-A).

o Misdirection of Assembly: Instead of forming the standard icosahedral (T=4) capsid, the drug
forces Cp dimers into aberrant, non-capsid polymers (sheets or tubes).
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« Inhibition of Encapsidation: These aberrant structures lack the internal volume and geometry
required to package the viral pgRNA-polymerase complex.

e Result: Empty, malformed protein aggregates are formed, which are subsequently degraded
by cellular proteases, effectively silencing viral DNA synthesis.

Secondary Mechanism: cccDNA Inhibition

R0O6889678 also affects the early stage of infection (entry):

e Uncoating Block: By binding to the capsid of incoming virions, the compound stabilizes the
structure, preventing the disassembly (uncoating) required to release the relaxed circular
DNA (rcDNA) into the nucleus.

e Impact: This reduces the replenishment of the Covalently Closed Circular DNA (cccDNA)
pool, a key barrier to HBV cure.

Signaling Pathway Visualization
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Figure 1: Mechanism of Action of RO6889678 demonstrating the Class Il (CAM-A) pathway
leading to aberrant assembly and replication blockade.

ADME & Pharmacokinetic Profile

R0O6889678 exhibits a complex ADME profile optimized for liver targeting but requiring careful
management of drug-drug interactions (DDIs).

Parameter Characteristic Clinical Implication

] 78-fold High potency at the target site;
Hepatocyte Enrichment )
(Intracellular/Extracellular) reduced systemic exposure.

Susceptible to CYP3A4

Metabolism (Phase I) CYP3A4 (Oxidation) S ]
inhibitors/inducers.

UGT1A1/UGT1A3 Formation of acyl glucuronides

Metabolism (Phase II) o ) o
(Glucuronidation) (potential for covalent binding).

Auto-induction potential; may
Enzyme Induction CYP3A4 Inducer decrease efficacy of co-

administered drugs.

- _ Dependent on hepatic
Clearance Biliary (Active Transport)
transporters (e.g., OATP).

Self-Validating Protocol Note: When assessing PK in vitro, standard hepatocyte suspensions
may underestimate clearance due to the lack of bile canaliculi. Use Sandwich-Cultured
Hepatocytes (SCH) or long-term co-cultures (e.g., HepatoPac®) to correctly model the biliary
clearance and intracellular accumulation.

Experimental Protocols for Validation

To verify the mechanism of action of RO6889678, the following self-validating experimental
workflows are recommended.

In Vitro Capsid Assembly Assay (Light Scattering)

Objective: Differentiate between Class | (Capsid-like) and Class Il (Aberrant) modulation.
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Reagents: Purified HBV Cp183 (dimeric form) in high-salt buffer (NaCI/HEPES).

Reaction: Incubate Cp183 (10 uM) with RO6889678 (10-50 uM) at 37°C.

Detection: Monitor Light Scattering (LS) at 350 nm over 30 minutes.

Validation Criteria:
o Vehicle Control: Slow, sigmoidal assembly curve.

o RO6889678. Rapid, immediate increase in LS signal (loss of nucleation lag phase)
indicating aberrant aggregation.

o Electron Microscopy (EM): Take end-point samples. Class Il CAMs show amorphous
clumps/sheets; Class | show spherical capsids.

Cellular Antiviral Assay (HepG2.2.15 | HepAD38)

Objective: Quantify EC50 for DNA inhibition vs. Cytotoxicity (CC50).
e Seeding: Plate HepAD38 (tet-off system) cells in 96-well plates.

o Treatment: Remove tetracycline to induce HBV. Treat with serial dilutions of RO6889678 for
5-7 days.

o Extraction: Lyse cells; extract intracellular DNA.
o (PCR: Quantify HBV DNA using primers for the S-gene.
o Cytotoxicity: Parallel MTS/CCK-8 assay on treated cells.

o Data Output: Calculate Selectivity Index (SI = CC50 / EC50).

Assay Workflow Diagram
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Figure 2: Biophysical validation workflow to confirm Class Il CAM activity.

Resistance Profile

As with other HAPs, resistance to RO6889678 is driven by mutations in the hydrophobic
binding pocket that sterically hinder drug binding without abolishing natural capsid assembly.

e Primary Mutation:T33N (Threonine to Asparagine at position 33).

e Secondary Mutations:Y132A (Tyrosine to Alanine).

o Cross-Resistance: High cross-resistance is observed with other HAPs (e.g., Bay 41-4109)

but generally no cross-resistance with Nucleos(t)ide Analogues (Entecavir, Tenofovir),

supporting its use in combination therapy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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